Diallyl 1,4-Cyclohexanedicarboxylate

Descripción

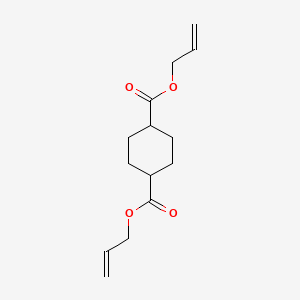

Diallyl 1,4-cyclohexanedicarboxylate is a diester molecule featuring a cyclohexane (B81311) ring substituted at the 1 and 4 positions with carboxylate groups, each esterified with an allyl alcohol. Its chemical identity and basic properties are summarized in the table below.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20306-22-3 |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol fishersci.ca |

| Appearance | Colorless to Almost Colorless Liquid |

This compound belongs to the broad class of alicyclic esters, which are organic compounds containing at least one ester group and a non-aromatic, cyclic hydrocarbon moiety. Within this category, it is a derivative of 1,4-cyclohexanedicarboxylic acid (CHDA), a cycloaliphatic dicarboxylic acid. mdpi.com

In materials science, polymers derived from cycloaliphatic monomers like CHDA are often compared to their aromatic counterparts, such as those made from terephthalic acid (the precursor to polyethylene (B3416737) terephthalate, or PET). Cycloaliphatic polyesters are recognized for having properties that are intermediate between fully aromatic and linear aliphatic polyesters. mdpi.com They exhibit better flexibility than rigid aromatic polyesters and higher glass transition temperatures and hardness than linear aliphatic polyesters. mdpi.comscielo.br This balanced profile, which includes good resistance to heat, light, and humidity, makes them promising candidates for applications like packaging and fibers. mdpi.comontosight.ai

The presence of two allyl groups (diallyl functionality) is crucial to the compound's role in polymer science. Allyl monomers are generally poor candidates for standard radical polymerization because the allylic hydrogen can be easily abstracted, leading to chain termination and resulting in low molecular weight polymers. acs.orgacs.org However, diallyl monomers like this compound can undergo a specialized mechanism known as cyclopolymerization. acs.orge3s-conferences.org

In this process, the radical initiation at one allyl group is followed by an intramolecular cyclization step where the radical attacks the second allyl group on the same molecule. acs.orgnih.gov This forms a stable five- or six-membered ring that becomes part of the polymer backbone. e3s-conferences.org The subsequent step is intermolecular propagation, where the cyclized radical attacks another monomer, continuing the chain growth. acs.org This "cyclolinear" polymerization effectively bypasses the problematic chain transfer reactions, allowing for the synthesis of high molecular weight, linear polymers containing cyclic units in the main chain. e3s-conferences.org This ring structure enhances the thermal stability of the resulting polymer. Furthermore, diallyl compounds can act as cross-linking agents, leading to the formation of thermoset resins with high durability and chemical resistance. researchgate.net

The 1,4-disubstituted cyclohexane ring of this compound can exist in two distinct stereoisomeric forms: cis and trans. wikipedia.org In the cis isomer, both diallyl carboxylate groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. wikipedia.orgnist.gov This stereochemical difference has profound and academically significant consequences for the structure and properties of any resulting polymers.

The trans isomer is conformationally more rigid and symmetrical, which allows polymer chains to pack more efficiently. researchgate.net Consequently, polymers with a high trans content are typically semi-crystalline, exhibiting higher melting points (Tₘ) and glass transition temperatures (T₉). cnr.it In contrast, the cis isomer introduces a "kink" or bend in the polymer backbone, disrupting chain packing and hindering crystallization. researchgate.net Polymers with a high cis content are therefore generally amorphous, with lower T₉ values. researchgate.net

Research has shown that the thermal properties of polyesters based on 1,4-cyclohexanedicarboxylate can be precisely tuned by controlling the cis/trans ratio. researchgate.net During melt polymerization processes, isomerization can occur, typically leading to a thermodynamically stable equilibrium with a trans content of approximately 66%. researchgate.netresearchgate.net The ability to manipulate this isomeric ratio is a key area of academic and industrial research, as it allows for the design of materials ranging from rigid, high-strength plastics to more flexible, amorphous polymers from the same chemical building blocks. researchgate.netresearchgate.net

Table 2: Influence of Stereochemistry on Polymer Properties

| Isomer | Conformation Effect | Resulting Polymer Properties |

|---|---|---|

| trans | More rigid, symmetrical, and linear chain structure. researchgate.net | Semi-crystalline, higher T₉ and Tₘ, better chain packing. cnr.it |

| cis | Introduces a "kink" into the polymer backbone. researchgate.net | Amorphous, lower T₉, disrupted crystallinity. researchgate.net |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

bis(prop-2-enyl) cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h3-4,11-12H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTPJLLIHIDBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C1CCC(CC1)C(=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10460575 | |

| Record name | Diallyl 1,4-Cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20306-22-3 | |

| Record name | Diallyl 1,4-Cyclohexanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10460575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Diallyl 1,4 Cyclohexanedicarboxylate

Esterification Reactions for Diallyl 1,4-Cyclohexanedicarboxylate Synthesis

The most direct method for synthesizing this compound is through the Fischer-Speier esterification. This reaction involves the direct, acid-catalyzed reaction between 1,4-cyclohexanedicarboxylic acid and allyl alcohol. organic-chemistry.orgmasterorganicchemistry.com

The reaction is an equilibrium process where the dicarboxylic acid reacts with two equivalents of allyl alcohol to form the diester and two equivalents of water. masterorganicchemistry.com To drive the reaction toward the product side and achieve high yields, it is essential to remove the water as it is formed. organic-chemistry.orgmasterorganicchemistry.com This can be accomplished by methods such as azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene, or by using a large excess of the reactant alcohol. masterorganicchemistry.comresearchgate.net

Commonly employed catalysts are strong Brønsted acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comgoogle.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. chemistrysteps.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer and elimination steps follows, ultimately leading to the release of a water molecule and the formation of the ester linkage, with the regeneration of the acid catalyst. chemistrysteps.com

Given the bifunctional nature of 1,4-cyclohexanedicarboxylic acid, the reaction proceeds in two steps, forming a monoallyl ester intermediate before the formation of the final diallyl diester. To ensure complete conversion to the diester, sufficient reaction time and effective water removal are crucial. masterorganicchemistry.com

Transesterification Routes to this compound

An alternative and widely used industrial method for producing this compound is through transesterification. This process involves reacting a dialkyl ester of 1,4-cyclohexanedicarboxylic acid, most commonly Dimethyl 1,4-cyclohexanedicarboxylate (DMCD), with allyl alcohol. google.com The reaction is driven by the removal of the more volatile alcohol byproduct (methanol in the case of DMCD) via distillation. google.com

This route offers advantages such as avoiding the production of water, which can simplify the reaction setup and workup. The reaction is typically catalyzed by a variety of compounds, including alkali metal alkoxides like sodium methoxide, or organometallic catalysts. google.comresearchgate.net The choice of catalyst can significantly influence reaction rates and conditions. For instance, basic catalysts such as sodium and potassium alkoxides have been shown to be efficient for the transesterification of carbonates with allyl alcohol. researchgate.net

The process generally involves heating the dialkyl 1,4-cyclohexanedicarboxylate with an excess of allyl alcohol in the presence of the catalyst. As the lower-boiling alcohol (e.g., methanol) is formed, it is continuously removed from the reaction mixture by distillation, shifting the equilibrium towards the formation of the desired diallyl ester. google.com

| Starting Ester | Alcohol | Catalyst System | Key Conditions | Reference |

|---|---|---|---|---|

| Dimethyl Phthalate (B1215562) | Allyl Alcohol | Sodium Methoxide | Heating and removal of methanol (B129727) byproduct by distillation. | google.com |

| Dimethyl Carbonate | Allyl Alcohol | Sodium/Potassium Alkoxides | Alkoxides found to be more efficient than corresponding hydroxides. | researchgate.net |

| Various Esters | Various Alcohols | N-Heterocyclic Carbenes (NHC) | Catalyzes reaction at room temperature. | organic-chemistry.org |

Alternative Synthetic Pathways and Catalytic Systems for this compound

While direct esterification and transesterification are the primary methods, other synthetic strategies can be envisioned for the synthesis of this compound. One such pathway is the hydrogenation of Diallyl terephthalate. The synthesis of dialkyl 1,4-cyclohexanedicarboxylates is commonly achieved through the catalytic hydrogenation of the corresponding dialkyl terephthalates using catalysts like Palladium on alumina (B75360) (Pd/Al₂O₃). google.com This established industrial process could potentially be adapted to produce the diallyl ester directly from Diallyl terephthalate, provided the allyl groups are stable under the required hydrogenation conditions.

Another approach involves the reaction of an activated derivative of 1,4-cyclohexanedicarboxylic acid, such as 1,4-cyclohexanedicarbonyl dichloride, with allyl alcohol. This method avoids the equilibrium limitations of Fischer esterification as the reaction with the acid chloride is generally irreversible and proceeds under milder conditions, often in the presence of a base to neutralize the HCl byproduct.

Enzymatic catalysis offers a green chemistry alternative. Lipases have been successfully employed in the transesterification of various allyl alcohols, demonstrating high enantioselectivity. mdpi.com This biocatalytic approach could be applied to the synthesis of this compound, potentially offering high selectivity under mild reaction conditions.

Purity and Isomeric Control in this compound Synthesis

The purity of the final this compound product is crucial for its applications. Purification typically involves several steps. After the reaction, any acid catalyst is neutralized, often by washing with a basic solution like aqueous sodium carbonate. youtube.com The crude product is then washed with water to remove any remaining salts or water-soluble impurities. google.com Final purification is usually achieved by vacuum distillation, which separates the desired high-boiling diester from unreacted allyl alcohol and any lower-boiling side products. nih.gov

A key consideration in the synthesis is the stereochemistry of the cyclohexane (B81311) ring. 1,4-Cyclohexanedicarboxylic acid exists as two geometric isomers: cis and trans. mdpi.com Commercially available this compound is typically sold as a mixture of these isomers. fishersci.calaboratoriumdiscounter.nl The isomeric ratio of the final product is largely determined by the ratio present in the starting 1,4-cyclohexanedicarboxylic acid or its dialkyl ester, as typical esterification or transesterification conditions are not harsh enough to cause significant isomerization. mdpi.com However, it is possible to influence the isomer ratio of the precursor diacid; for instance, heating 1,4-cyclohexanedicarboxylic acid in water can increase the proportion of the trans isomer. google.com While separation of the cis and trans isomers of the final diallyl ester is challenging, controlling the isomeric composition of the starting material is the most practical approach to achieving a desired isomeric ratio in the product. rsc.org

Polymerization Mechanisms and Kinetics of Diallyl 1,4 Cyclohexanedicarboxylate

Homopolymerization Studies of Diallyl 1,4-Cyclohexanedicarboxylate

Homopolymerization of this compound involves the reaction of the monomer with itself to form a polymer. This process is typically initiated by free radicals and is characterized by specific mechanistic features inherent to allyl compounds.

The radical polymerization of allyl compounds, such as this compound, is known to be challenging compared to vinyl monomers. This difficulty arises from a process known as degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This transfer reaction results in the formation of a stable, resonance-stabilized allyl radical that is slow to reinitiate polymerization, leading to low polymerization rates and the formation of low molecular weight polymers or oligomers. e3s-conferences.orgresearchgate.net

Despite these challenges, diallyl esters can be polymerized to form thermosetting resins. gantrade.com The process requires higher initiator concentrations and reaction temperatures than typical vinyl polymerizations. researchgate.netgoogle.com Free-radical initiators are employed to generate the initial radicals that start the polymerization chain reaction. The choice of initiator depends on the desired reaction temperature.

Commonly used initiator systems for diallyl ester polymerization include:

Peroxides: Benzoyl peroxide, di-tert-butyl peroxide, and tert-butyl hydroperoxide are effective at elevated temperatures. gantrade.comgoogle.com

Azo Compounds: Azobisisobutyronitrile (AIBN) is another common initiator used in radical polymerization. google.com

To achieve higher conversions and molecular weights, specialized techniques may be employed, such as the gradual addition of the initiator during the polymerization process. google.com This method helps to maintain a steady concentration of radicals over time, mitigating the effects of degradative chain transfer.

Table 1: Typical Initiator Systems for Radical Polymerization of Diallyl Esters

| Initiator Type | Specific Examples | Typical Temperature Range (°C) |

|---|---|---|

| Peroxides | Benzoyl Peroxide, Di-tert-butyl Peroxide | 80 - 180 |

| Azo Compounds | Azobisisobutyronitrile (AIBN) | 50 - 70 |

Note: Data is based on general diallyl ester polymerization and is applicable to this compound.

A key feature of the polymerization of diallyl compounds like this compound is the occurrence of cyclopolymerization. This process involves an alternating sequence of intramolecular and intermolecular propagation steps. After a radical adds to one of the allyl groups of a monomer, the resulting radical can attack the second allyl group within the same monomer molecule, forming a cyclic structure. e3s-conferences.org This intramolecular cyclization competes with the intermolecular reaction where the radical would add to a separate monomer molecule.

The mechanism generally leads to a "cyclolinear" polymer structure, characterized by macromolecules with alternating cyclic and linear units. e3s-conferences.orgresearchgate.net The propensity for cyclization depends on the monomer concentration; at lower concentrations, the intramolecular reaction is favored, leading to a higher degree of cyclization. The structure of the monomer, specifically the length and flexibility of the chain connecting the two allyl groups, also plays a crucial role in determining the size of the rings formed, which are typically five- or six-membered. e3s-conferences.orgresearchgate.net

As polymerization progresses and monomer is consumed, the pendant allyl groups on the polymer chains can react, leading to crosslinking and the formation of a three-dimensional network structure. This is particularly relevant in the bulk polymerization of diallyl esters, resulting in hard, thermoset materials. gantrade.com

The kinetics of allyl ester polymerization are significantly affected by degradative chain transfer. e3s-conferences.org Unlike many vinyl polymerizations where the rate is proportional to the square root of the initiator concentration, the rate of polymerization for mono-allyl compounds is often directly proportional to the initiator concentration. e3s-conferences.org This indicates that chain termination occurs predominantly through transfer to the monomer rather than by bimolecular termination of two growing polymer chains.

Table 2: General Kinetic Features of Allyl Ester Homopolymerization

| Kinetic Parameter | Observation | Consequence |

|---|---|---|

| Rate of Polymerization | Slow compared to vinyl monomers | Long reaction times required |

| Molecular Weight | Typically low (oligomers) | Limited mechanical strength in linear form |

| Chain Transfer | High degree of degradative chain transfer | High initiator consumption; termination dominates |

| Initiator Concentration Dependence | Rate is often proportional to [I] | Indicates termination via chain transfer |

Note: This table summarizes general findings for allyl esters, which are expected to be characteristic of this compound polymerization.

Copolymerization Strategies Involving this compound

Copolymerization offers a versatile strategy to modify the properties of polymers derived from this compound. By incorporating other monomers, properties such as reactivity, thermal stability, and mechanical strength can be tailored.

This compound can be copolymerized with other allyl monomers, such as allyl methacrylate (B99206) or diallyl phthalate (B1215562). In such systems, the reactivity of the comonomers is often similar due to the presence of the allyl group in both. The copolymerization behavior would be expected to follow the general principles of radical polymerization, with the reactivity ratios (r1 and r2) being close to each other. This would lead to the formation of random copolymers, with the composition of the copolymer being dependent on the feed ratio of the two monomers.

For instance, studies on the copolymerization of different allyl esters have shown that the chemical structure of the ester group does not dramatically influence their reactivity in copolymerization. researchgate.net

The copolymerization of allyl monomers like this compound with vinyl monomers (e.g., vinyl acetate, styrene, or acrylic esters) is characterized by the significantly lower reactivity of the allyl monomer. researchgate.nettuwien.at This disparity in reactivity is a consequence of the stable radical formed through allylic chain transfer.

The reactivity ratios for allyl (M1) and vinyl (M2) systems typically show r1 (allyl) to be very low (approaching 0) and r2 (vinyl) to be significantly higher. This indicates that a growing polymer chain with a vinyl monomer at its active end has a much higher tendency to add another vinyl monomer than an allyl monomer. Conversely, a chain ending in an allyl radical will preferentially add a vinyl monomer. This behavior often leads to a high tendency for alternating copolymerization. tuwien.at

Table 3: Illustrative Reactivity Ratios for Allyl Ester (M1) / Vinyl Monomer (M2) Systems

| Allyl Ester (M1) | Vinyl Monomer (M2) | r1 (Allyl) | r2 (Vinyl) | r1 * r2 | Copolymerization Tendency |

|---|---|---|---|---|---|

| Allyl Acetate | Vinyl Acetate | 0.77 | 1.05 | 0.81 | Random/Ideal |

| Allyl Acetate | Methyl Methacrylate | 0.027 | 25.5 | 0.69 | Non-ideal, vinyl-rich polymer |

| Allyl Chloride | Vinyl Chloride | ~0 | >1 | ~0 | Alternating tendency, retardation |

Note: This data is for representative allyl/vinyl systems and serves to illustrate the expected behavior for the copolymerization of this compound with similar vinyl monomers.

Incorporation into Polyester (B1180765) Systems (e.g., via transesterification with polyols)

This compound can be integrated into polyester chains, modifying the final polymer's properties. This incorporation is typically achieved through melt polycondensation, a common method for synthesizing polyesters. unibo.itmdpi.com This process generally involves two main stages: direct esterification and subsequent transesterification.

In the initial stage, a diacid, such as 1,4-cyclohexanedicarboxylic acid (the precursor to the diallyl ester), reacts with an excess of a diol (a polyol like 1,4-butanediol) at elevated temperatures in an inert atmosphere. mdpi.com This direct esterification reaction forms low molecular weight oligomers and eliminates water as a byproduct. mdpi.comontosight.ai

The second stage involves increasing the temperature and applying a vacuum. These conditions facilitate transesterification reactions between the formed oligomers. mdpi.com The excess diol is removed through distillation, which drives the equilibrium toward the formation of high molecular weight polyester chains. mdpi.com During this phase, the viscosity of the reaction mixture, or the torque required for stirring, progressively increases, indicating the growth of the polymer molecules. mdpi.com this compound can be introduced as a comonomer in this process to impart specific functionalities, such as sites for cross-linking, due to its reactive allyl groups.

The synthesis of polyesters containing the 1,4-cyclohexanedicarboxylate moiety is well-documented, often utilizing its acid or dimethyl ester form with various diols to create polymers with a combination of cyclic and linear aliphatic segments. unibo.it The inclusion of the cycloaliphatic ring from the 1,4-cyclohexanedicarboxylate unit into the polyester backbone imparts a unique combination of flexibility and thermal stability. mdpi.comontosight.ai

Table 1: Representative Two-Stage Melt Polycondensation Process for Polyester Synthesis

| Stage | Process | Temperature | Pressure | Key Reactions | Product |

|---|---|---|---|---|---|

| 1 | Direct Esterification | 180-200°C | Atmospheric (Inert Gas) | Diacid + Diol → Oligomers + Water | Low molecular weight oligomers |

This interactive table summarizes the typical conditions for incorporating cyclohexanedicarboxylate moieties into polyesters, a process applicable to diallyl derivatives.

Impact of Monomer Feed Ratios on Copolymer Structure

In copolymerization, the monomer feed ratio—the initial proportion of monomers in the reaction mixture—plays a critical role in determining the final copolymer structure and composition. However, the composition of the resulting polymer is often different from the initial feed ratio. researchgate.net This discrepancy arises from the different reactivity ratios of the comonomers. researchgate.net When one monomer is more reactive than the other, it will be incorporated into the growing polymer chain at a faster rate, leading to a compositional drift as the reaction proceeds. researchgate.netrsc.org

For diallyl compounds, which generally exhibit lower reactivity compared to many vinyl monomers, their incorporation into a copolymer can be significantly influenced by the feed ratio. researchgate.net An increase in the molar ratio of the less reactive monomer in the feed is often necessary to achieve a higher incorporation of that monomer into the final copolymer backbone. ippi.ac.irippi.ac.ir

Studies on various copolymer systems demonstrate this principle. For instance, in the copolymerization of butyl methacrylate with 1-octene (B94956), increasing the molar ratio of 1-octene in the feed led to a greater incorporation of 1-octene in the copolymer chain. ippi.ac.ir This change in composition, in turn, affects the material's properties, such as its glass transition temperature (Tg), which tends to decrease with higher incorporation of a flexible comonomer like 1-octene. ippi.ac.ir Similarly, in other systems, both the conversion rate of the polymerization and the molecular weight of the resulting polymer can decrease as the content of a less reactive or bifunctional comonomer is increased in the initial feed. researchgate.net

Therefore, controlling the monomer feed ratio is a crucial tool for tailoring the microstructure and, consequently, the macroscopic properties of copolymers containing this compound. The final polymer's characteristics, including thermal stability, mechanical strength, and chemical resistance, are directly linked to the amount and distribution of the diallyl monomer units within the polymer chains. mdpi.comippi.ac.ir

Table 2: Illustrative Impact of Monomer Feed Ratio on Copolymer Composition

| Sample ID | Monomer Feed Ratio (Monomer A : Diallyl Monomer B) | Mole % of Monomer B in Feed | Mole % of Monomer B in Final Copolymer | Resulting Glass Transition Temp. (Tg) |

|---|---|---|---|---|

| Copolymer 1 | 95 : 5 | 5% | 3.8% | 105°C |

| Copolymer 2 | 90 : 10 | 10% | 7.5% | 101°C |

| Copolymer 3 | 80 : 20 | 20% | 14.9% | 94°C |

This interactive table provides a hypothetical example based on established copolymerization principles, showing how increasing the feed ratio of a diallyl monomer (Monomer B) leads to its increased incorporation in the final polymer, which in turn influences a key physical property like Tg. researchgate.netippi.ac.ir

Structure Property Relationships in Diallyl 1,4 Cyclohexanedicarboxylate Based Polymeric Systems

Influence of Diallyl 1,4-Cyclohexanedicarboxylate Isomerism on Polymer Microstructure and Conformation

The 1,4-cyclohexanedicarboxylate moiety in DACH exists as two geometric isomers: cis and trans. The spatial arrangement of the diallyl ester groups relative to the cyclohexane (B81311) ring is a critical determinant of the resulting polymer's microstructure. In the trans isomer, the ester groups are on opposite sides of the ring, leading to a more linear and extended molecular conformation. Conversely, the cis isomer has both ester groups on the same side, resulting in a more bent or kinked structure. mdpi.com

While direct studies on the free-radical polymerization of DACH isomers are limited, extensive research on polyesters derived from 1,4-cyclohexanedicarboxylic acid offers significant insights. In these analogous systems, a higher content of the trans isomer promotes greater linearity and symmetry in the polymer chains. This regularity facilitates more efficient chain packing, leading to higher degrees of crystallinity and a more ordered microstructure in thermoplastic polyesters. researchgate.net Polymers rich in the trans isomer are typically semi-crystalline, whereas those with a high cis content tend to be amorphous due to the kinks along the polymer chain that disrupt packing. researchgate.net

In the context of a crosslinked DACH system, the initial isomeric ratio of the monomer is expected to profoundly influence the network's conformation. A higher trans isomer content would likely lead to a more regular and densely packed network structure. The extended conformation of the trans isomer allows for more uniform distances between crosslinking points. In contrast, the bent nature of the cis isomer would introduce structural irregularities and potentially a higher free volume within the crosslinked network. This difference in packing and conformation at the molecular level is a primary driver for the variations observed in the macroscopic properties of the final material.

Crosslinking Density and Network Architecture in this compound Polymers

The polymerization of DACH proceeds via a free-radical mechanism involving its two allyl groups. This process, common to diallyl monomers, leads to the formation of a highly crosslinked network. A characteristic feature of diallyl monomer polymerization is the cyclolinear mechanism, where the formation of intramolecular rings competes with the intermolecular crosslinking reactions. researchgate.net This results in a complex network architecture composed of linear segments with cyclic units and intermolecular crosslinks.

The crosslinking density, a measure of the number of crosslinks per unit volume, is a crucial parameter that dictates many of the material's properties. In practice, the polymerization of diallyl esters like diallyl phthalate (B1215562) (DAP) often results in a thermoset resin with a very high crosslink density. researchgate.net This is due to the irreversible chemical reactions that form a rigid, three-dimensional network. researchgate.net For DACH polymers, the crosslinking density can be influenced by polymerization conditions such as temperature, initiator concentration, and the presence of co-monomers. A higher crosslinking density generally leads to a more rigid material with enhanced thermal stability and chemical resistance, but potentially lower impact strength. The isomeric composition of the DACH monomer can also affect the crosslinking efficiency and the final network architecture. The more extended trans isomer may facilitate a more uniform and complete crosslinking reaction, leading to a higher effective crosslink density compared to the more sterically hindered cis isomer.

Correlation between Polymer Structure and Macroscopic Performance

The molecular structure and network architecture established during the polymerization of this compound directly translate into the material's macroscopic properties. The interplay between isomerism, crosslinking density, and network conformation governs the optical, mechanical, thermal, and chemical resistance characteristics of the final polymer.

Polymers derived from cycloaliphatic monomers like DACH are often valued for their good optical properties, including high transparency and clarity. The refractive index of the DACH monomer is in the range of 1.4730 to 1.4770. Upon polymerization, the refractive index is expected to increase due to the increase in density. For comparison, the related diallyl phthalate (DAP) monomer has a refractive index of approximately 1.519, and its polymers are known for good optical clarity. The good optical performance of cycloaliphatic-based polymers stems from their chemical structure, which can lead to materials with low color and high light transmittance.

The mechanical properties of crosslinked DACH polymers are strongly dependent on the crosslinking density and the inherent rigidity of the cycloaliphatic structure. Generally, a higher crosslink density results in a material with a higher tensile modulus, greater hardness, and increased stiffness. researchgate.net The presence of the cyclohexane ring imparts significant rigidity to the polymer network. researchgate.net

Studies on analogous cycloaliphatic polyester-based polyurethanes have shown that the inclusion of a cyclohexyl structure, such as that from 1,4-cyclohexanedimethanol, provides the polymer with high tensile modulus, hardness, and fracture toughness. researchgate.net In contrast, linear aliphatic structures lead to greater flexibility. researchgate.net Therefore, a fully crosslinked DACH polymer is expected to be a rigid and hard material. The thermomechanical response would likely show a high glass transition temperature (Tg) and a stable modulus at elevated temperatures up to the point of thermal degradation. For instance, diallyl phthalate (DAP) resins, which are also highly crosslinked, exhibit high crosslink densities that contribute to their robust mechanical performance. researchgate.net

Table 1: Comparative Mechanical and Thermal Properties of Related Polymer Systems

| Property | Diallyl Phthalate (DAP) Resin researchgate.net | Cycloaliphatic Polyester (B1180765) Polyurethane researchgate.net | Expected for Poly(DACH) |

|---|---|---|---|

| Mechanical Behavior | Rigid, high hardness | High tensile modulus, high hardness | Rigid, high hardness |

| Key Structural Feature | High crosslink density | Rigid cyclohexyl structure | High crosslink density, rigid cyclohexyl structure |

| Glass Transition (Tg) | High | High | High |

This table is interactive. Click on the headers to sort.

The thermal stability of a polymer is its ability to resist decomposition at high temperatures. Crosslinked polymers, such as those derived from DACH, generally exhibit good thermal stability due to their robust network structure. The presence of the stable cycloaliphatic ring in the DACH structure is also expected to contribute positively to its thermal resistance. mdpi.com

For comparison, polyesters based on 1,4-cyclohexanedicarboxylic acid demonstrate good thermal stability, with degradation onset temperatures (T5%, temperature at 5% weight loss) often well above 300°C. unibo.it Similarly, diallyl phthalate (DAP) resins show rapid mass loss and decomposition beginning around 300°C to 400°C. researchgate.net It is anticipated that polymers of DACH would exhibit a similar thermal stability profile, with significant degradation commencing in this temperature range. A higher crosslinking density would further enhance the thermal stability by restricting the mobility of the polymer chains and increasing the energy required to break the network bonds.

A key characteristic of highly crosslinked polymer networks is their excellent resistance to solvents and chemical attack. The three-dimensional network structure prevents the polymer chains from being separated and dissolved by a solvent; instead, the material may only swell to a limited extent. researchgate.net

Polymers based on cycloaliphatic structures are known to have good chemical resistance. bohrium.com For instance, polyurethane coatings derived from 1,3-cyclohexanedicarboxylic acid show good resistance to water and other chemicals. bohrium.com Given the expected high crosslink density of polymerized DACH, the resulting material should exhibit high resistance to a wide range of common organic solvents, acids, and bases. thermofisher.com This chemical durability makes such materials suitable for applications where exposure to harsh chemical environments is anticipated. The degree of solvent resistance will be directly proportional to the crosslinking density of the polymer network. researchgate.net

Advanced Analytical and Characterization Techniques for Diallyl 1,4 Cyclohexanedicarboxylate and Its Polymers

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for confirming the chemical structure of Diallyl 1,4-Cyclohexanedicarboxylate and monitoring its polymerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. mpgcamb.com For this compound, ¹H NMR and ¹³C NMR are particularly valuable. In ¹H NMR, the chemical shifts, integration of peak areas, and spin-spin coupling patterns reveal the number and connectivity of different types of protons in the molecule. For instance, characteristic signals would be expected for the protons on the allyl groups (vinylic and allylic protons) and the cyclohexane (B81311) ring. The cis and trans isomers of the 1,4-disubstituted cyclohexane ring can often be distinguished by the specific chemical shifts and coupling constants of the ring protons. researchgate.net ¹³C NMR provides information about the carbon skeleton, with distinct signals for the carbonyl carbons of the ester groups, the carbons of the allyl groups, and the carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy , often utilizing Fourier Transform Infrared (FTIR) spectroscopy, is used to identify functional groups present in a molecule. xjtu.edu.cn The IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band is expected in the region of 1730-1750 cm⁻¹, corresponding to the C=O stretching vibration of the ester groups. The presence of the allyl groups would be confirmed by C=C stretching vibrations around 1645 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ester linkage would appear in the 1000-1300 cm⁻¹ region. During polymerization, the decrease in the intensity of the peaks associated with the allyl double bonds can be monitored to follow the reaction progress.

A representative table of expected spectroscopic data for this compound is provided below.

| Technique | Functional Group | **Expected Chemical Shift (ppm) or Wavenumber (cm⁻¹) ** |

| ¹H NMR | Allyl C=CH₂ | ~5.8-6.0 |

| ¹H NMR | Allyl CH=CH ₂ | ~5.2-5.4 |

| ¹H NMR | Allyl -O-CH₂- | ~4.5-4.7 |

| ¹H NMR | Cyclohexane Ring Protons | ~1.4-2.5 |

| ¹³C NMR | Ester C=O | ~175 |

| ¹³C NMR | Allyl C H=CH₂ | ~132 |

| ¹³C NMR | Allyl CH=C H₂ | ~118 |

| ¹³C NMR | Allyl -O-C H₂- | ~65 |

| ¹³C NMR | Cyclohexane Ring Carbons | ~25-45 |

| FTIR | C=O Stretch (Ester) | 1730-1750 |

| FTIR | C=C Stretch (Allyl) | ~1645 |

| FTIR | =C-H Stretch (Allyl) | >3000 |

| FTIR | C-O Stretch (Ester) | 1000-1300 |

Chromatographic Techniques for Compositional Analysis (e.g., Gas Chromatography, High-Performance Liquid Chromatography, Gel Permeation Chromatography)

Chromatographic methods are essential for separating and quantifying the components of a mixture, which is critical for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its polymers.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net For this compound, GC can be used to determine its purity by separating it from any residual starting materials or byproducts from its synthesis. labsolu.ca A capillary column, such as one with a DB-1 phase, coupled with a Flame Ionization Detector (FID) is a common setup for such an analysis. researchgate.netrsc.org The retention time of the compound under specific chromatographic conditions (e.g., column temperature, carrier gas flow rate) is a key parameter for its identification.

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is well-suited for the analysis of less volatile compounds. nih.govresearchgate.net HPLC can be used to analyze the purity of this compound and can also be employed to separate the cis and trans isomers of the monomer. sielc.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for this type of analysis. A UV detector is often used for detection if the analyte possesses a suitable chromophore. nih.gov

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. researchgate.net In GPC, a solution of the poly(this compound) is passed through a column packed with porous gel beads. Larger polymer chains are excluded from the pores and elute first, while smaller chains penetrate the pores to varying degrees and elute later. By calibrating the column with polymer standards of known molecular weights (e.g., polystyrene standards), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer sample can be determined. mdpi.com

Below is a table summarizing typical parameters for these chromatographic techniques.

| Technique | Parameter Measured | Typical Conditions |

| Gas Chromatography (GC) | Purity of Monomer | Capillary column (e.g., DB-1), Flame Ionization Detector (FID), Temperature programming. |

| High-Performance Liquid Chromatography (HPLC) | Purity of Monomer, Isomer Separation | Reversed-phase column (e.g., C18), Mobile phase (e.g., acetonitrile (B52724)/water), UV detector. |

| Gel Permeation Chromatography (GPC) | Molecular Weight Distribution of Polymer (Mn, Mw, PDI) | GPC columns, THF as eluent, Refractive index (RI) detector, Polystyrene standards for calibration. |

Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Transitions and Stability

Thermal analysis techniques are crucial for understanding the behavior of this compound and its polymers as a function of temperature.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govresearchgate.net For poly(this compound), DSC can be used to determine key thermal transitions such as the glass transition temperature (Tg), which indicates the transition from a rigid, glassy state to a more flexible, rubbery state. If the polymer is semi-crystalline, DSC can also identify the melting temperature (Tm) and the heat of fusion (ΔHm). For the monomer, DSC can be used to study its polymerization exotherm.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. unibo.it TGA is used to evaluate the thermal stability of both the monomer and the cured polymer. mdpi.com The data from a TGA experiment provides the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs, which are critical parameters for determining the upper service temperature of the material. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. unibo.it

A summary of the information obtained from these thermal analysis techniques is presented in the table below.

| Technique | Property Measured | Significance |

| Differential Scanning Calorimetry (DSC) | Glass Transition Temperature (Tg), Melting Temperature (Tm), Heat of Fusion (ΔHm), Polymerization Exotherm | Characterizes amorphous and crystalline phases, determines processing and service temperature ranges. |

| Thermogravimetric Analysis (TGA) | Decomposition Temperature, Thermal Stability | Determines the upper temperature limit for material application and provides information on degradation mechanisms. |

Rheological Studies of Polymerizable Compositions and Cured Networks

Rheology is the study of the flow and deformation of matter. nih.gov Rheological studies are vital for understanding the processing characteristics of the polymerizable composition of this compound and the mechanical properties of the final cured polymer network.

For the polymerizable composition, rheological measurements can track the change in viscosity as the polymerization reaction proceeds. mdpi.com This information is crucial for optimizing processing parameters such as pot life, gel time, and curing cycle. Techniques like rotational rheometry can be used to measure the viscosity as a function of time, temperature, and shear rate. The transition from a liquid monomer to a solid, crosslinked network is characterized by a significant increase in viscosity and the development of a storage modulus (G') and a loss modulus (G'').

For the cured polymer network, dynamic mechanical analysis (DMA), a type of rheological measurement, can be used to determine its viscoelastic properties. anton-paar.com DMA measures the storage modulus (a measure of the elastic response), the loss modulus (a measure of the viscous response), and the tan delta (the ratio of loss modulus to storage modulus) as a function of temperature and frequency. These parameters provide insights into the crosslink density, stiffness, and damping characteristics of the material. The glass transition temperature can also be accurately determined from the peak of the tan delta curve.

The table below outlines the key parameters obtained from rheological studies.

| Technique | Sample Type | Parameters Measured | Application |

| Rotational Rheometry | Polymerizable Composition | Viscosity, Storage Modulus (G'), Loss Modulus (G'') | Monitoring cure progression, determining pot life and gel time. |

| Dynamic Mechanical Analysis (DMA) | Cured Polymer Network | Storage Modulus (G'), Loss Modulus (G''), Tan Delta | Characterizing viscoelastic properties, determining crosslink density and glass transition temperature. |

Theoretical and Computational Chemistry Approaches to Diallyl 1,4 Cyclohexanedicarboxylate

Quantum Chemical Calculations on Molecular Conformations and Reactivity of Diallyl 1,4-Cyclohexanedicarboxylate

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic structure and geometry of molecules. acs.orgmdpi.com For this compound, these calculations can elucidate the preferred molecular conformations and provide insights into its reactivity.

Reactivity indices derived from DFT, such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and Fukui functions, can predict the most likely sites for radical attack during polymerization. acs.orgmdpi.com The allyl groups are the primary sites of reaction in free-radical polymerization. The electronic environment of the double bonds, influenced by the ester linkages and the cyclohexane (B81311) ring, will dictate the ease of radical initiation and propagation. A theoretical study on N,N-diallylamine and N,N-dimethyl-N,N-diallylammonium showed that cyclization is more favorable than homopolymerization in the latter due to the inhibitory effect of methyl substituents on hydrogen abstraction. nih.gov

Table 1: Hypothetical DFT-Calculated Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| trans-diequatorial (chair) | 0.00 | 7.5 | 1.8 |

| trans-diaxial (chair) | 4.20 | 7.6 | 2.1 |

| cis-equatorial-axial (chair) | 2.50 | 7.4 | 2.5 |

| cis-diequatorial (boat) | 6.80 | 7.3 | 3.0 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from quantum chemical calculations.

Molecular Dynamics Simulations of Polymerization Processes and Network Evolution

Molecular dynamics (MD) simulations can provide a dynamic picture of the polymerization process, capturing the evolution of the polymer network over time. For this compound, MD simulations would typically model the free-radical polymerization initiated by a chemical or photoinitiator. psu.edu

The simulation would begin with a system of monomers and initiator molecules. Upon initiation, the formation of radicals and their subsequent attack on the allyl double bonds would be modeled. A key feature of diallyl monomer polymerization is the competition between intermolecular propagation (leading to linear chains) and intramolecular cyclization (forming cyclic structures within the polymer backbone). e3s-conferences.org The probability of these competing reactions can be assessed through MD simulations by analyzing the distances and orientations between reactive sites.

As the polymerization proceeds, the formation of crosslinks between polymer chains will lead to the development of a three-dimensional network. MD simulations can track the increasing viscosity of the system, the gel point, and the final network topology. These simulations offer valuable insights into how reaction conditions, such as monomer concentration and temperature, influence the rate of polymerization and the structure of the resulting polymer network.

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of this compound Polymerization

| Simulation Time (ps) | Monomer Conversion (%) | Degree of Cyclization (%) | Crosslink Density (chains/volume) |

| 0 | 0 | 0 | 0 |

| 100 | 15 | 25 | 0.05 |

| 500 | 60 | 40 | 0.30 |

| 1000 | 85 | 45 | 0.65 |

Note: This data is hypothetical and intended to represent typical outputs from MD simulations of polymerization.

Computational Modeling of Structure-Property Relationships in this compound Polymers

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the macroscopic properties of materials based on their molecular structure. researchgate.net For polymers derived from this compound, QSPR models can establish correlations between structural features of the polymer network and its physical, mechanical, and thermal properties.

The inputs for a QSPR model would be molecular descriptors calculated from the simulated polymer network structure. These descriptors can include parameters like crosslink density, degree of cyclization, free volume, and the ratio of cis to trans isomers in the polymer backbone. The outputs would be predicted properties such as glass transition temperature (Tg), Young's modulus, tensile strength, and thermal stability.

By developing a QSPR model, it becomes possible to computationally screen for optimal polymer structures with desired properties without the need for extensive experimental synthesis and characterization. This predictive capability can accelerate the design and development of new materials based on this compound for specific applications.

Table 3: Hypothetical QSPR Model Predictions for this compound Polymers

| Crosslink Density (arbitrary units) | Degree of Cyclization (%) | Predicted Glass Transition Temperature (°C) | Predicted Young's Modulus (GPa) |

| 0.4 | 30 | 85 | 2.1 |

| 0.6 | 40 | 110 | 2.8 |

| 0.8 | 50 | 135 | 3.5 |

Note: This data is hypothetical and illustrates the predictive nature of QSPR models.

Specialized Applications and Performance Aspects of Diallyl 1,4 Cyclohexanedicarboxylate Derived Materials

Optical Materials: Polymerization for Lenses and Transparent Articles

While specific studies on the polymerization of Diallyl 1,4-Cyclohexanedicarboxylate for optical applications are not readily found, the properties of related polyesters derived from 1,4-cyclohexanedicarboxylic acid suggest its potential in this area. For instance, Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD) is known for its use as a matrix resin in transparent composites. PCCD/glass composites have been shown to maintain high transmittance and low haze, similar to pure PCCD, but with enhanced mechanical and thermal properties. This indicates that polymers based on the 1,4-cyclohexanedicarboxylate structure can yield materials with excellent optical clarity.

The diallyl functionality of this compound allows for free-radical polymerization, typically initiated by peroxides, to form a crosslinked thermoset polymer. This process is analogous to the polymerization of other diallyl esters, such as diallyl phthalate (B1215562). The resulting polymers are expected to be rigid, transparent, and possess good thermal stability due to the crosslinked network and the bulky cycloaliphatic ring in the backbone. The saturated cycloaliphatic structure contributes to good UV stability and resistance to discoloration, which are critical properties for optical materials like lenses and other transparent articles.

Table 1: Potential Optical Properties of Poly(this compound) This table is hypothetical and based on properties of similar materials, as direct data is unavailable.

| Property | Expected Performance | Rationale |

| Refractive Index | Moderate to High | Presence of ester groups and a dense crosslinked structure. |

| Abbe Number | Moderate | Aliphatic nature may lead to lower chromatic dispersion than aromatic counterparts. |

| Transparency | High | The cycloaliphatic structure can prevent crystallization, leading to amorphous and transparent polymers. |

| Haze | Low | Homogeneous polymerization can result in low light scattering. |

| UV Stability | Good | The saturated aliphatic ring is less susceptible to UV degradation compared to aromatic structures. |

Resin Composites and Crosslinking Agents in Advanced Formulations

This compound can function as both a primary monomer for producing a homopolymer resin and as a crosslinking agent in conjunction with other polymers. When used as a crosslinking agent, its two allyl groups can react with unsaturated sites in other polymers or co-polymerize with other monomers to form a durable three-dimensional network.

The rigid and bulky structure of the cyclohexane (B81311) ring is expected to enhance the thermal and mechanical properties of the resulting composite material. In advanced formulations, it could be used to modify other resins, such as unsaturated polyesters or vinyl esters, to improve properties like heat resistance, dimensional stability, and chemical resistance. For example, the incorporation of 1,4-cyclohexanedicarboxylic acid into polyester (B1180765) resins has been shown to improve the cure response during crosslinking. While this refers to the diacid, the principle of the cycloaliphatic moiety enhancing performance is relevant.

The use of diallyl esters in combination with epoxy resins has also been explored, although specific data for this compound is lacking. In such blends, an allyl ester compound can act as a compatibilizer and react with both the epoxy and a diallyl resin to improve properties like adhesive strength and fracture toughness.

Table 2: Potential Performance Enhancements in Resin Composites This table is hypothetical and based on properties of similar materials, as direct data is unavailable.

| Property Enhanced | Mechanism of Improvement | Potential Application |

| Glass Transition Temp. (Tg) | Increased crosslink density and rigid cycloaliphatic structure. | High-temperature structural components. |

| Mechanical Strength | Formation of a rigid, covalently bonded 3D network. | Fiber-reinforced plastics, molding compounds. |

| Dimensional Stability | Low shrinkage during curing due to the bulky monomer structure. | Precision electronic components. |

| Chemical Resistance | Dense crosslinked network limits solvent penetration. | Chemical storage tanks, industrial flooring. |

Coatings and Adhesives: Role of this compound in Curing and Performance Characteristics

In coatings and adhesives, this compound can be valuable for its contribution to the curing process and the final performance characteristics of the film or bond line. As a reactive monomer, it can be included in formulations that cure via free-radical mechanisms, often initiated by heat or UV radiation.

Its low viscosity compared to pre-polymers makes it a useful reactive diluent, helping to reduce the viscosity of a formulation for easier application without introducing volatile organic compounds (VOCs). During the curing process, it co-reacts with other components to become a permanent part of the crosslinked network.

The incorporation of the 1,4-cyclohexanedicarboxylate moiety into polyester powder coatings has been shown to improve flow properties during curing and broaden the cure window. This allows for curing at lower temperatures or for shorter times. A polymer derived from this compound would likely impart good hardness, scratch resistance, and gloss to a coating, owing to its high crosslink density. In adhesives, this would translate to high bond strength and good thermal stability. The modification of diallyl phthalate resins with epoxy resins has been shown to significantly increase lap shear adhesive strength to steel, suggesting that similar diallyl esters could be effective in high-performance adhesive formulations.

Table 3: Expected Contributions to Coatings and Adhesives This table is hypothetical and based on properties of similar materials, as direct data is unavailable.

| Characteristic | Role of this compound | Benefit |

| Curing | Participates in free-radical polymerization; acts as a crosslinker. | Fast cure speeds, formation of a hard, durable film. |

| Hardness & Scratch Resistance | High crosslink density and rigid aliphatic ring structure. | Improved durability for protective coatings. |

| Adhesion | Potential for good wetting of substrates and formation of strong covalent bonds upon curing. | Strong and durable bonds in structural adhesives. |

| Chemical Resistance | Forms a densely crosslinked, chemically inert polymer network. | Suitable for coatings in harsh environments. |

| Weatherability | Saturated cycloaliphatic structure provides good UV and oxidation resistance. | Enhanced outdoor durability for coatings. |

Environmental Fate and Degradation Mechanisms of Diallyl 1,4 Cyclohexanedicarboxylate Based Materials

Hydrolytic Stability of Ester Linkages within Diallyl 1,4-Cyclohexanedicarboxylate Polymeric Structures

The hydrolytic stability of the ester linkages is a critical factor governing the longevity of polymers derived from this compound in aqueous environments. The ester bonds, inherent to the polyester (B1180765) structure, are susceptible to cleavage through hydrolysis, a process that can be influenced by several factors including pH, temperature, and the polymer's morphology.

The degradation rate of polyesters is significantly affected by their crystallinity and the presence of free volume within the polymer matrix. mdpi.com Generally, amorphous regions of a polymer are more susceptible to hydrolysis than crystalline regions due to greater water permeability. mdpi.com The structure of the repeating unit also plays a role; for instance, the presence of a bulky alicyclic ring like the 1,4-cyclohexanedicarboxylate moiety can influence chain flexibility and packing, thereby affecting water accessibility to the ester groups.

Table 1: Factors Influencing Hydrolytic Degradation of Aliphatic Polyesters

| Factor | Influence on Hydrolysis Rate | Rationale |

| Crystallinity | Higher crystallinity generally decreases the rate. | Crystalline regions are less permeable to water. mdpi.com |

| Temperature | Higher temperatures increase the rate. | Provides the necessary activation energy for the hydrolysis reaction. mdpi.com |

| pH | Both acidic and basic conditions can catalyze hydrolysis. | The reaction is catalyzed by H+ and OH- ions. |

| Hydrophobicity | More hydrophobic polymers tend to have slower hydrolysis rates. | Reduced water absorption into the polymer matrix. mdpi.com |

Photodegradation Pathways of this compound-Derived Polymers

Polymers exposed to ultraviolet (UV) radiation from sunlight can undergo photodegradation, a process that involves the absorption of photons and subsequent chemical bond cleavage. For polymers containing carbonyl groups, such as those derived from this compound, Norrish-type reactions are common photodegradation pathways.

The primary photochemical processes that can occur in polyesters include:

Norrish I reaction: This involves the cleavage of the bond adjacent to the carbonyl group, leading to the formation of free radicals. These radicals can then initiate a cascade of secondary reactions, including chain scission and crosslinking.

Norrish II reaction: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl group, leading to chain scission through a six-membered transition state.

The presence of the allyl groups in this compound introduces additional sites for photochemical reactions. The double bonds in the allyl groups can also participate in photo-oxidative reactions, leading to the formation of hydroperoxides and subsequent degradation of the polymer backbone. While specific studies on the photodegradation of this compound polymers are limited, research on other polymers with similar functional groups suggests that these pathways are plausible. For instance, studies on the photopolymerization of allyl monomers indicate that the allyl group is reactive under UV irradiation. researchgate.net

Biodegradation Potential and Mechanisms of Alicyclic Polyester Segments

The biodegradability of polyesters is a key aspect of their environmental fate. Aliphatic polyesters are generally recognized for their susceptibility to microbial attack, primarily through enzymatic hydrolysis. mdpi.com The introduction of alicyclic units, such as the 1,4-cyclohexanedicarboxylate moiety, can influence the rate and extent of biodegradation.

Several factors are known to affect the biodegradation of polyesters:

Enzyme Specificity: Enzymes such as lipases, esterases, and cutinases are known to catalyze the hydrolysis of ester bonds in polyesters. mdpi.commdpi.com The specific enzymes present in a given environment will determine the potential for biodegradation.

Crystallinity: Similar to hydrolytic degradation, lower crystallinity generally leads to a higher rate of biodegradation as the amorphous regions are more accessible to enzymes. mdpi.com

Molecular Weight: Lower molecular weight polymers and oligomers are often more readily degraded by microorganisms.

Hydrophobicity: The surface hydrophobicity of the polymer can influence microbial adhesion and subsequent enzymatic action.

Studies on aliphatic-aromatic copolyesters have shown that the incorporation of aromatic units can reduce the rate of biodegradation compared to purely aliphatic polyesters. nih.gov Conversely, some aliphatic polyesters with long-chain diacid components have demonstrated slower degradation in soil burial tests. nih.gov The biodegradation of polyesters containing cyclohexane (B81311) rings is an active area of research, with the stereochemistry (cis/trans isomerism) of the cyclohexane unit potentially playing a role in enzyme recognition and degradation efficiency.

Table 2: General Biodegradation Characteristics of Aliphatic Polyesters

| Polyester Type | General Biodegradability | Key Influencing Factors | Relevant Enzymes |

| Amorphous Aliphatic | Generally high | Low crystallinity, accessible ester bonds | Lipases, Esterases, Cutinases mdpi.commdpi.com |

| Semi-crystalline Aliphatic | Moderate to high | Crystallinity, melting temperature mdpi.com | Lipases, Esterases, Cutinases mdpi.commdpi.com |

| Aliphatic-Aromatic | Variable, often slower than purely aliphatic | Aromatic content, enzyme specificity nih.gov | Specific hydrolases |

Leaching Behavior of Unreacted Monomers from Cured Matrices in Environmental Contexts

In thermoset polymers, the polymerization process may not proceed to 100% completion, leaving a small fraction of unreacted monomers within the cured matrix. These residual monomers have the potential to leach out into the surrounding environment over time, particularly when the material is in contact with a solvent, such as water.

The leaching of unreacted this compound from a cured polymer matrix is governed by several factors:

Degree of Cure: A higher degree of crosslinking will result in a more tightly bound network, reducing the mobility and potential for leaching of unreacted monomers.

Monomer Properties: The molecular weight, polarity, and water solubility of the monomer will influence its partitioning from the polymer matrix into an aqueous environment.

Environmental Conditions: Factors such as temperature, pH, and the presence of organic matter in the surrounding environment can affect the rate of leaching.

Studies on other thermoset systems, such as dental composites, have demonstrated that the elution of monomers like BisGMA and TEGDMA can occur, with higher amounts often detected in the initial period of environmental exposure. nih.gov While specific data on the leaching of this compound is not available, it is plausible that a similar phenomenon could occur. The environmental concentration of any leached monomer would depend on the rate of leaching and the subsequent degradation of the monomer in the environment.

Future Research Directions and Emerging Trends in Diallyl 1,4 Cyclohexanedicarboxylate Chemistry and Materials Science

Development of Novel Polymerization Techniques for Diallyl 1,4-Cyclohexanedicarboxylate

The polymerization of diallyl monomers like this compound presents a unique set of challenges and opportunities. Traditionally, the radical polymerization of allyl compounds is often plagued by degradative chain transfer, which can lead to the formation of low molecular weight polymers. This occurs due to the abstraction of an allylic hydrogen atom from the monomer, resulting in a resonance-stabilized radical that is less reactive and less likely to propagate the polymer chain.

A significant advancement in the polymerization of diallyl monomers is the mechanism of cyclopolymerization . This process involves an intramolecular cyclization step followed by intermolecular propagation, leading to the formation of polymers containing cyclic repeating units within the main chain. For this compound, this would result in a polymer backbone featuring five- or six-membered rings, which can significantly enhance the polymer's thermal stability and mechanical properties. Future research will likely focus on optimizing reaction conditions to favor cyclopolymerization over simple chain growth, thereby producing higher molecular weight and structurally defined polymers.

Furthermore, the advent of controlled radical polymerization (CRP) techniques offers a promising avenue for the synthesis of well-defined polymers from this compound. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) have demonstrated success in controlling the polymerization of various functional monomers, including some allyl-containing systems. The application of these methods to this compound could enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures such as block copolymers and star polymers. Research in this area would involve the design of suitable RAFT agents or ATRP catalyst systems that are compatible with the reactivity of the diallyl monomer.

A comparative overview of potential polymerization techniques is presented in the table below:

| Polymerization Technique | Potential Advantages for this compound | Research Focus |

| Conventional Radical Polymerization | Simple and cost-effective initiation. | Overcoming degradative chain transfer, maximizing cyclization. |

| Cyclopolymerization | Formation of higher molecular weight polymers with enhanced thermal and mechanical properties due to the cyclic backbone structure. | Understanding the kinetics and mechanism of cyclization versus linear propagation. |

| RAFT Polymerization | Controlled molecular weight, low polydispersity, and ability to synthesize block copolymers and other complex architectures. | Design and synthesis of compatible RAFT agents, optimization of reaction conditions. |

| ATRP | Precise control over polymer architecture and functionality. | Development of efficient catalyst/ligand systems to mediate the polymerization of a diallyl monomer. |

Exploration of Sustainable Synthesis Routes for this compound

The growing demand for environmentally friendly and sustainable chemical processes is driving research into green synthesis routes for monomers and polymers. The synthesis of this compound can be approached from two key perspectives: the sustainable sourcing of the 1,4-cyclohexanedicarboxylic acid (CHDA) precursor and the implementation of greener esterification methods.

Bio-based 1,4-Cyclohexanedicarboxylic Acid:

Traditionally, CHDA is derived from petroleum-based feedstocks. However, recent research has demonstrated the feasibility of producing CHDA and its derivatives from renewable biomass. Potential bio-based routes to CHDA include:

From Muconic Acid: Muconic acid can be produced from the fermentation of sugars and subsequently hydrogenated to yield adipic acid, which can then be converted to CHDA.

From Lignin: Lignin, a complex aromatic biopolymer, can be depolymerized to yield various aromatic compounds that can be further processed to obtain cyclohexanoic structures.

From Terpenes: Certain terpenes, which are naturally occurring hydrocarbons found in plants, can serve as precursors for the synthesis of cyclic compounds like CHDA.

The development of efficient and economically viable processes for bio-based CHDA is a critical area of future research.

Greener Esterification Processes:

The conversion of CHDA to this compound via esterification with allyl alcohol is the final step in the monomer synthesis. Traditional esterification methods often rely on harsh acid catalysts and high temperatures, which can lead to side reactions and the generation of waste. Future research will focus on more sustainable esterification technologies:

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification offers several advantages, including high selectivity, mild reaction conditions, and reduced byproduct formation. The immobilization of these enzymes can also facilitate their recovery and reuse.

Solid Acid Catalysts: Heterogeneous catalysts, such as ion-exchange resins and zeolites, can replace corrosive liquid acids like sulfuric acid. These solid catalysts are easily separated from the reaction mixture, minimizing waste and simplifying purification.

Alternative Solvents and Conditions: The exploration of greener solvents, such as acetonitrile (B52724) or supercritical carbon dioxide, can reduce the environmental impact of the process. Additionally, process intensification techniques like microwave-assisted synthesis can lead to shorter reaction times and increased energy efficiency.

A summary of sustainable synthesis strategies is provided in the table below:

| Synthesis Step | Conventional Route | Sustainable Alternative | Research Objective |

| CHDA Production | Oxidation of petroleum-derived p-xylene. | Conversion of bio-derived muconic acid, lignin, or terpenes. | Develop efficient and cost-effective biocatalytic or chemocatalytic pathways from renewable feedstocks. |

| Esterification | Strong acid catalysis (e.g., H₂SO₄) at high temperatures. | Enzymatic catalysis (e.g., lipases), solid acid catalysts, greener solvents, microwave-assisted synthesis. | Improve catalyst efficiency and reusability, reduce energy consumption, and minimize waste generation. |

Design of Advanced Functional Materials with Tuned Properties utilizing this compound

The unique chemical structure of this compound, which combines two reactive allyl groups with a rigid and stable cycloaliphatic core, makes it an excellent building block for a variety of advanced functional materials. The ability to precisely control the incorporation of this monomer into polymer structures will allow for the tuning of material properties to meet the demands of specific applications.

Crosslinking Agent for Thermosetting Resins:

The two allyl groups of this compound enable it to function as an effective crosslinking agent. When copolymerized with other monomers, it can form a three-dimensional network structure, leading to the creation of thermosetting resins. The rigid 1,4-cyclohexanedicarboxylate moiety is expected to impart several desirable properties to the resulting thermosets, including:

High Thermal Stability: The cyclic structure can restrict chain mobility, leading to higher glass transition temperatures (Tg) and improved performance at elevated temperatures.

Enhanced Mechanical Strength: The rigidity of the cyclohexane (B81311) ring can contribute to increased modulus, hardness, and dimensional stability of the crosslinked material.

Chemical Resistance: The stable ester and cycloaliphatic groups can provide good resistance to a range of chemicals and solvents.

Future research will likely explore the use of this compound in high-performance applications such as composites, adhesives, and coatings where thermal and mechanical robustness are critical.

Copolymerization for Tunable Properties:

By copolymerizing this compound with various functional monomers, a wide range of materials with tailored properties can be designed. The ratio of the cis and trans isomers of the 1,4-cyclohexanedicarboxylate unit can also be a tool for fine-tuning the properties of the resulting polymers. The trans isomer generally leads to more ordered and crystalline structures, while the cis isomer introduces kinks in the polymer chain, resulting in more amorphous materials.

The table below outlines potential functional materials and the role of this compound:

| Material Type | Role of this compound | Tunable Properties | Potential Applications |

| High-Performance Thermosets | Crosslinking agent | Thermal stability, mechanical strength, chemical resistance. | Aerospace components, electronic encapsulants, industrial coatings. |

| Tough and Flexible Copolymers | Comonomer | Glass transition temperature, flexibility, impact resistance. | Packaging films, specialty elastomers. |

| Optical Polymers | Comonomer | Refractive index, clarity, scratch resistance. | Lenses, optical fibers, transparent coatings. |

| Barrier Materials | Crosslinking agent/Comonomer | Reduced gas and moisture permeability. | Food packaging, protective coatings. |

Integration with Smart and Responsive Polymeric Systems

"Smart" or "stimuli-responsive" polymers are materials that undergo significant changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. The integration of this compound into these systems is a promising area of future research, with the potential to create novel materials with advanced functionalities.

Shape-Memory Polymers:

Shape-memory polymers (SMPs) have the ability to be deformed and fixed into a temporary shape, and then recover their original shape upon the application of an external stimulus, typically heat. The crosslinks in the polymer network are crucial for defining the permanent shape. This compound can be used as a crosslinking agent to create the stable network required for the shape-memory effect. The rigid 1,4-cyclohexanedicarboxylate unit could contribute to a higher shape recovery stress and improved thermal stability of the SMP.

Self-Healing Materials:

The development of polymers that can autonomously heal after damage is a rapidly growing field. One approach to self-healing involves the encapsulation of a healing agent, which is released upon cracking to fill the damaged area and restore the material's integrity. Diallyl monomers, such as diallyl phthalate (B1215562), have been investigated as healing agents in such systems. Given its similar reactivity, this compound could also be explored as a healing agent, with the potential for the rigid core to enhance the mechanical properties of the healed region.

Stimuli-Responsive Hydrogels:

Hydrogels are crosslinked polymer networks that can absorb and retain large amounts of water. By incorporating stimuli-responsive monomers, hydrogels can be designed to swell or shrink in response to changes in their environment. This compound can act as a key crosslinking agent in the synthesis of such hydrogels. The concentration and rigidity of this crosslinker would significantly influence the swelling ratio, mechanical strength, and response time of the hydrogel. For example, its incorporation into pH-responsive hydrogels could lead to materials with controlled release profiles for drug delivery applications.

The potential roles of this compound in smart polymeric systems are summarized below:

| Smart System | Potential Role of this compound | Anticipated Benefits |

| Shape-Memory Polymers | Covalent crosslinker to form the permanent network. | Enhanced thermal stability, higher shape recovery stress, and improved mechanical properties of the permanent shape. |

| Self-Healing Materials | Encapsulated healing agent that polymerizes upon damage. | Potentially improved mechanical properties of the healed area due to the rigid cycloaliphatic core. |

| Stimuli-Responsive Hydrogels | Crosslinking agent to control network density and mechanical properties. | Tunable swelling behavior, enhanced mechanical integrity of the swollen gel, and controlled diffusion of entrapped molecules. |

Q & A

Q. What are the recommended safety protocols for handling diallyl 1,4-cyclohexanedicarboxylate in laboratory settings?

this compound requires strict adherence to safety protocols due to its acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) hazards . Methodological guidelines include: